molecular formula C12H12N2O2 B12049764 N-[3-(aminomethyl)phenyl]-2-furamide CAS No. 926227-00-1

N-[3-(aminomethyl)phenyl]-2-furamide

Cat. No.: B12049764
CAS No.: 926227-00-1
M. Wt: 216.24 g/mol
InChI Key: YFHUTGIMZXHIFQ-UHFFFAOYSA-N
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Description

N-[3-(aminomethyl)phenyl]-2-furamide is an organic compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(aminomethyl)phenyl]-2-furamide typically involves the reaction of 3-(aminomethyl)aniline with 2-furoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[3-(aminomethyl)phenyl]-2-furamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and substituted amides .

Scientific Research Applications

N-[3-(aminomethyl)phenyl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activities.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(aminomethyl)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of enzyme activity and alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(aminomethyl)phenyl]-2-furamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its furan ring and aminomethyl group make it a versatile compound for various applications in research and industry .

Properties

CAS No.

926227-00-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-[3-(aminomethyl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C12H12N2O2/c13-8-9-3-1-4-10(7-9)14-12(15)11-5-2-6-16-11/h1-7H,8,13H2,(H,14,15)

InChI Key

YFHUTGIMZXHIFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CO2)CN

Origin of Product

United States

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